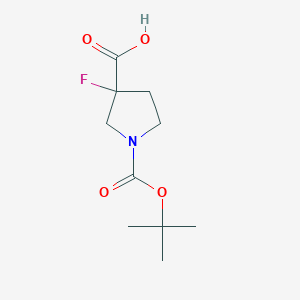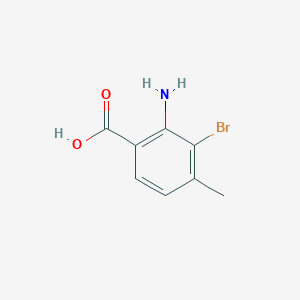
2-Aminoquinoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminoquinoline-4-carbonitrile is a form of aminoquinoline . It is used as a high-quality reference standard . The compound has a molecular weight of 169.18 g/mol.
Synthesis Analysis
The synthesis of 2-aminoquinoline derivatives has been reported in several studies . For example, l-Proline-promoted synthesis of 2-amino-4-arylquinoline-3-carbonitriles has been investigated . The synthesis protocols include classical methods and efficient methods that reduce reaction time with increased yield .Molecular Structure Analysis
The molecular structure of 2-Aminoquinoline-4-carbonitrile includes a benzene ring fused with a pyridine moiety . The InChI code for the compound is 1S/C10H7N3/c11-6-7-5-10 (12)13-9-4-2-1-3-8 (7)9/h1-5H, (H2,12,13) .Chemical Reactions Analysis
Quinoline derivatives have been extensively investigated in different fields, with a wide range of practical applications . They are often used in optoelectronics due to their chemical reactivity, thermal stability, electron transfer, and emission capacities .Physical And Chemical Properties Analysis
2-Aminoquinoline-4-carbonitrile is a powder with a molecular weight of 169.19 g/mol . It is stored at room temperature .科学的研究の応用
1. Synthesis of N-Substituted Derivatives
2-Aminoquinoline-4-carbonitrile is utilized in the iodine-promoted domino reaction for the synthesis of N-substituted 2-aminoquinoline-3-carbonitriles. This process involves a ring-opening/recyclization mechanism under microwave heating and is significant for producing polyfunctionalized derivatives with high regioselectivity (Jiang et al., 2010).
2. Antimicrobial Activity
Research has shown that derivatives of 2-Aminoquinoline-4-carbonitrile display antimicrobial properties. This is exemplified in studies where the reactivity of these compounds is investigated, leading to findings on their potential as antimicrobial agents (Elkholy & Morsy, 2006).
3. Corrosion Inhibition
In the field of materials science, novel quinoline derivatives, including 2-Aminoquinoline-4-carbonitrile, are explored for their effectiveness as corrosion inhibitors. Computational and experimental studies indicate their efficacy in protecting metals like iron from corrosion (Erdoğan et al., 2017).
4. Inhibitors in Cancer Treatment
2-Aminoquinoline-4-carbonitrile derivatives have been investigated for their role as inhibitors of tumor progression loci-2 (Tpl2) kinase and tumor necrosis factor alpha (TNF-alpha) production. These studies are crucial for understanding the compound's potential in treating diseases like rheumatoid arthritis and its role in cancer research (Green et al., 2007).
5. Chemical Synthesis Applications
The compound is also significant in facilitating chemical syntheses, such as the one-pot synthesis of 3-aminoquinolines and other related compounds. These synthetic processes are valuable for preparing key intermediates in medicinal chemistry (Wang et al., 2004).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-aminoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-5H,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQRVUKLTUBQRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoquinoline-4-carbonitrile | |
CAS RN |
1232431-62-7 |
Source


|
| Record name | 2-aminoquinoline-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

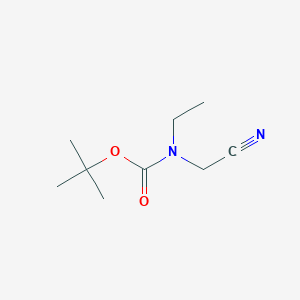
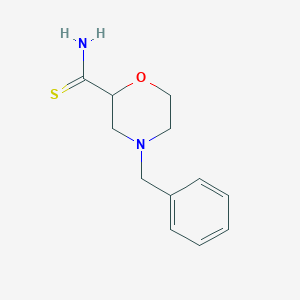

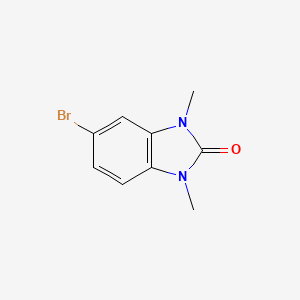
![[3-(Aminomethyl)phenyl]methanesulfonamide](/img/structure/B1373074.png)
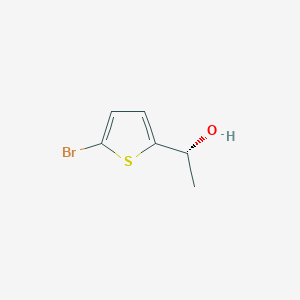


![1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine hydrochloride](/img/structure/B1373081.png)
![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1373082.png)
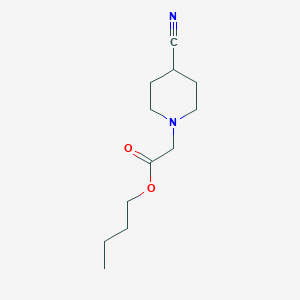
![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1373085.png)
